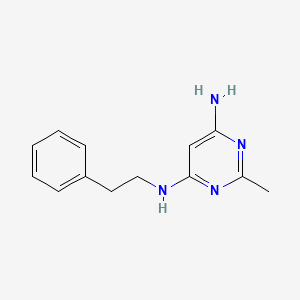
2-methyl-N4-phenethylpyrimidine-4,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2-methyl-N4-phenethylpyrimidine-4,6-diamine involves several steps. One common method includes the reaction of 2-methylpyrimidine-4,6-diamine with phenethyl bromide under basic conditions . The reaction is typically carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
化学反応の分析
2-methyl-N4-phenethylpyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
科学的研究の応用
2-methyl-N4-phenethylpyrimidine-4,6-diamine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-methyl-N4-phenethylpyrimidine-4,6-diamine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and pathways, leading to its biological effects. For example, it may inhibit the replication of viruses by interfering with viral protein synthesis and assembly . The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
2-methyl-N4-phenethylpyrimidine-4,6-diamine can be compared with other pyrimidine derivatives such as:
2-methylpyrimidine-4,6-diamine: This compound lacks the phenethyl group, which may result in different reactivity and biological activity.
2-amino-4,6-dihydroxypyrimidine: Known for its inhibitory effects on nitric oxide production, this compound has different substituents that lead to distinct biological activities.
2-amino-4,6-dichloropyrimidine: This compound has been studied for its antiviral properties and differs in its substitution pattern compared to this compound.
生物活性
2-Methyl-N4-phenethylpyrimidine-4,6-diamine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C13H16N4
- Molecular Weight : 232.3 g/mol
This compound features a pyrimidine core substituted with a methyl group at position 2 and a phenethyl group at position N4. Such substitutions are critical for its biological activity.
This compound exhibits its biological effects primarily through modulation of various enzymatic pathways. It has been shown to interact with several targets, including:
- Kinases : The compound has been identified as an inhibitor of specific kinases involved in cell signaling pathways, which are crucial for cell proliferation and survival.
- Enzymes in Metabolic Pathways : It may also influence enzymes that participate in nucleotide metabolism, affecting cellular growth and differentiation.
Pharmacological Effects
Research indicates that this compound possesses several pharmacological properties:
- Anticancer Activity : In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Antimicrobial Properties : Preliminary investigations suggest it may have antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in experimental models, which could be beneficial in treating inflammatory diseases.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability with an IC50 value of 12 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12 | Apoptosis induction via caspase activation |
Case Study 2: Antimicrobial Activity
A separate investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Candida albicans. The compound exhibited MIC values of 8 µg/mL against S. aureus and 16 µg/mL against C. albicans, suggesting potent antimicrobial properties.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Candida albicans | 16 |
特性
分子式 |
C13H16N4 |
|---|---|
分子量 |
228.29 g/mol |
IUPAC名 |
2-methyl-4-N-(2-phenylethyl)pyrimidine-4,6-diamine |
InChI |
InChI=1S/C13H16N4/c1-10-16-12(14)9-13(17-10)15-8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H3,14,15,16,17) |
InChIキー |
KXYPNBGYBUDFSQ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC(=N1)NCCC2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















